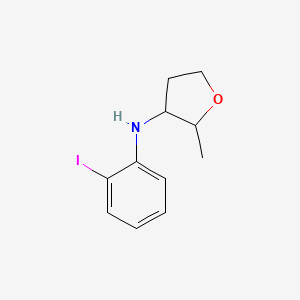
N-(2-iodophenyl)-2-methyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-2-methyloxolan-3-amine: is an organic compound that features an iodophenyl group attached to a methyloxolan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-methyloxolan-3-amine typically involves the iodination of a phenyl group followed by the formation of the oxolane ring. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity. For instance, a palladium-catalyzed tandem reaction can be employed to introduce the iodophenyl group and subsequently form the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed processes, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-iodophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N-(2-iodophenyl)-2-methyloxolan-3-amine serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active molecules .
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism by which N-(2-iodophenyl)-2-methyloxolan-3-amine exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the iodophenyl group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
- N-(2-iodophenyl)-4-methylbenzenesulfonamide
- N-(2-iodophenyl)-N-methyl-1-naphthamide
- N-(2-iodophenyl)-N-alkylcinnamides
Uniqueness: N-(2-iodophenyl)-2-methyloxolan-3-amine is unique due to the presence of both an iodophenyl group and an oxolane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14INO |
|---|---|
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H14INO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
MHUCRNNOIOQMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)NC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
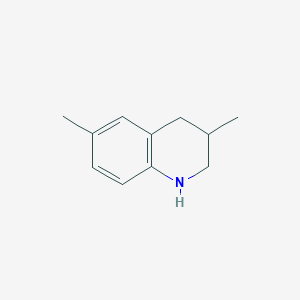

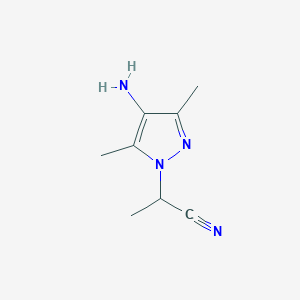
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13302689.png)
![4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
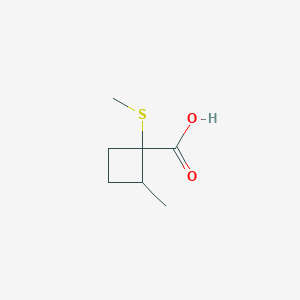
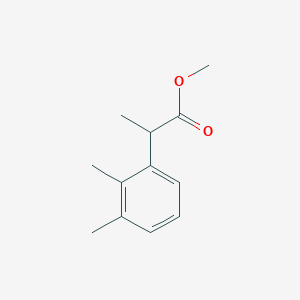
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
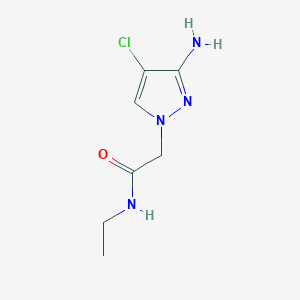

![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
